propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Description

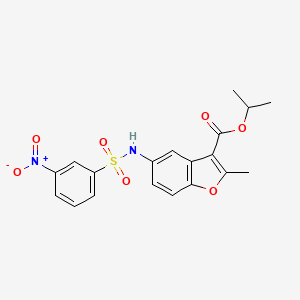

Propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methyl-substituted benzofuran core, a propan-2-yl ester at position 3, and a 3-nitrobenzenesulfonamido group at position 4. Crystallographic analysis of related compounds (e.g., using SHELXL ) highlights the importance of precise structural determination for understanding physicochemical behavior.

Properties

IUPAC Name |

propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O7S/c1-11(2)27-19(22)18-12(3)28-17-8-7-13(9-16(17)18)20-29(25,26)15-6-4-5-14(10-15)21(23)24/h4-11,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURWQJKABYVCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-aminobenzofuran with 3-nitrobenzenesulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then esterified with propan-2-ol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles like alcohols or amines in the presence of a base such as sodium hydroxide are used.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl sulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous benzofuran derivatives:

*Estimated based on structural similarity.

†Predicted using fragment-based methods due to lack of experimental data.

Key Observations:

Functional Group Impact: The sulfonamido group in the target compound distinguishes it from ester-substituted analogs (e.g., ). The 3-nitro group on the benzene ring increases electron-withdrawing effects compared to 4-nitro analogs (e.g., ), which may alter electronic distribution and reactivity.

Lipophilicity Trends: The target compound’s predicted logP (~4.8) is higher than that of phenylsulfonamido derivatives (e.g., : logP ~4.1) due to the nitro group’s contribution to lipophilicity. Esters with non-polar substituents (e.g., isobutyryloxy in ) exhibit lower logP values (~2.8), reflecting reduced membrane permeability.

Steric and Electronic Effects: The propan-2-yl ester group provides steric bulk comparable to butyl or 2-methoxyethyl esters (), but its compact structure may favor crystallinity.

Esters with nitro groups () could serve as prodrugs, with the nitro moiety facilitating redox-activated drug release.

Biological Activity

Propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its efficacy in various biological contexts.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

- Introduction of the Nitrobenzenesulfonamido Group : This involves nitration of a benzene ring followed by sulfonation, integrating the nitrobenzenesulfonamido moiety into the compound.

- Esterification : The final step involves esterifying the carboxylic acid group with propan-2-ol under acidic conditions to yield the desired ester.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, benzofuran derivatives have shown significant inhibitory effects on cancer cell lines, including MCF-7 and MDA-MB-231, with some derivatives exhibiting synergistic effects when combined with established chemotherapeutics like doxorubicin .

Table 1: Antitumor Efficacy of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.5 | Apoptosis induction |

| Compound B | MDA-MB-231 | 8.7 | Cell cycle arrest |

| Propan-2-yl 2-methyl... | MDA-MB-231 | TBD | TBD |

Anti-inflammatory Properties

Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties. The introduction of a nitro group has been correlated with enhanced anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives is another area of interest. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Overview

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 16 µg/mL |

| Compound D | Escherichia coli | 32 µg/mL |

| Propan-2-yl 2-methyl... | TBD | TBD |

Case Studies

Several case studies have documented the biological activity of benzofuran derivatives:

- Ischemic Cell Death Inhibition : A study demonstrated that certain benzofuran carboxylic esters effectively inhibited ischemic cell death in H9c2 cardiac cells under oxygen-glucose deprivation conditions, with some compounds showing EC50 values as low as 0.532 µM .

- Synergistic Effects in Cancer Therapy : A combination therapy involving benzofuran derivatives and doxorubicin showed enhanced cytotoxicity in breast cancer models, indicating potential for improved treatment regimens in resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.